molecular formula C19H29NO3 B1144948 (2S,3S,11bS)-Dihydrotetrabenazine-d6 CAS No. 1583277-31-9

(2S,3S,11bS)-Dihydrotetrabenazine-d6

Cat. No.: B1144948
CAS No.: 1583277-31-9
M. Wt: 325.5 g/mol
InChI Key: WEQLWGNDNRARGE-SNIUYZASSA-N
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Description

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of (2S,3S,11bS)-Dihydrotetrabenazine, which is an inhibitor of vesicular monoamine transporter 2 (VMAT2). This compound is used in various scientific research applications, particularly in the study of metabolic pathways and the treatment of hyperkinetic movement disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine using borane or various borane complexes under low temperature conditions. This method ensures high stereoselectivity and yields the desired dihydrotetrabenazine isomer . The reaction typically involves the following steps:

    Reduction: Tetrabenazine is reduced using borane or borane complexes.

    Purification: The product is purified through recrystallization to obtain high purity this compound.

Industrial Production Methods

For industrial production, the same reduction method is scaled up. The use of borane complexes allows for high yield and purity, making the process suitable for large-scale production. The stereoselectivity of the reaction minimizes the need for extensive purification steps, thus making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,11bS)-Dihydrotetrabenazine-d6 primarily undergoes reduction reactions. The compound can also participate in substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions

    Reduction: Borane or borane complexes are commonly used as reducing agents.

    Substitution: Methoxy groups can be substituted under appropriate conditions, often involving nucleophiles.

Major Products

The major products formed from these reactions include various isomers of dihydrotetrabenazine, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is widely used in scientific research due to its role as a VMAT2 inhibitor. Some of its applications include:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Science: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

(2S,3S,11bS)-Dihydrotetrabenazine-d6 exerts its effects by inhibiting vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This mechanism is particularly useful in treating hyperkinetic movement disorders .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another isomer of dihydrotetrabenazine with similar VMAT2 inhibitory properties.

    (2S,3R,11bS)-Dihydrotetrabenazine-L-Val: An impurity of tetrabenazine used in the treatment of hyperkinetic movement disorders.

Uniqueness

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterated form, which provides enhanced stability and allows for more precise metabolic studies. Its high stereoselectivity and purity make it a valuable compound for various research applications.

Properties

CAS No.

1583277-31-9

Molecular Formula

C19H29NO3

Molecular Weight

325.5 g/mol

IUPAC Name

(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3

InChI Key

WEQLWGNDNRARGE-SNIUYZASSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyms

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6;  (-)-Dihydrotetrabenazine-d6;  (-)-α-Dihydrotetrabenazine-d6;  (2S,3S,11bS)-DHTBZ-d6;  (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-me

Origin of Product

United States

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